[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone
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Overview
Description
[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone is a complex organic compound that features a pyrazole ring and a piperazine moiety, both substituted with methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 1-methyl-1H-pyrazol-5-amine to form an intermediate, which is then reacted with 4-(4-methoxyphenyl)piperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of cancer and neurological disorders .
Industry
In the industrial sector, this compound is explored for its potential use in materials science, particularly in the development of advanced polymers and liquid crystals. Its structural properties contribute to the formation of materials with unique mechanical and optical characteristics .
Mechanism of Action
The mechanism of action of [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl groups and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares structural similarities but differs in its isoxazole ring and bromine substitution.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Another related compound, featuring a pyrazole ring with different substituents.
Uniqueness
What sets [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone apart is its combination of a pyrazole ring and a piperazine moiety, both substituted with methoxyphenyl groups. This unique structure provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H26N4O3 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
[5-(4-methoxyphenyl)-2-methylpyrazol-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H26N4O3/c1-25-22(16-21(24-25)17-4-8-19(29-2)9-5-17)23(28)27-14-12-26(13-15-27)18-6-10-20(30-3)11-7-18/h4-11,16H,12-15H2,1-3H3 |
InChI Key |
ZBJWYXCYZIRXOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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